molecular formula C13H13FN2O3 B13698169 N-Acetyl-5-fluoro-L-tryptophan

N-Acetyl-5-fluoro-L-tryptophan

Cat. No.: B13698169
M. Wt: 264.25 g/mol
InChI Key: KRMRBEXBEPMAQT-UHFFFAOYSA-N
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Description

N-Acetyl-5-fluoro-L-tryptophan is a fluorinated and acetylated derivative of the essential amino acid L-tryptophan. The compound features a fluorine atom at the 5-position of the indole ring and an acetyl group attached to the amino terminus. These modifications enhance its metabolic stability and alter its physicochemical properties compared to native tryptophan. Fluorination at the 5-position introduces steric and electronic effects that can influence receptor binding or enzymatic interactions, while acetylation reduces susceptibility to proteolytic cleavage, making it valuable in pharmaceutical and biochemical research .

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13FN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)

InChI Key

KRMRBEXBEPMAQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-fluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by acetylation. One common method for introducing the fluorine atom is through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.

After fluorination, the acetylation step involves reacting the 5-fluoro-L-tryptophan with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically conducted at room temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enzymatic methods for fluorination and acetylation are being explored to provide more environmentally friendly and sustainable production options.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-fluoro-L-tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring, such as indole-2,3-dione.

    Reduction: Reduced forms of the compound, such as 5-fluoro-tryptophol.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-Acetyl-5-fluoro-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Incorporated into proteins to study protein folding, dynamics, and interactions using fluorescence and NMR techniques.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-5-fluoro-L-tryptophan involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, affecting its binding affinity and specificity. The acetyl group can influence the compound’s solubility and stability, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to N-Acetyl-5-fluoro-L-tryptophan:

5-Fluoro-L-tryptophan

  • Structural Difference: Lacks the acetyl group at the amino terminus.
  • Physicochemical Properties: Higher polarity due to the free amino group, resulting in lower lipophilicity (logP ≈ -1.2) compared to the acetylated form (logP ≈ -0.5). Lower metabolic stability in vivo due to susceptibility to deamination .
  • Applications: Used in protein engineering to study fluorinated amino acid incorporation and enzyme inhibition .

N-Acetyltryptophan

  • Structural Difference : Lacks the fluorine atom at the 5-position.
  • Physicochemical Properties :
    • Similar lipophilicity (logP ≈ -0.6) but reduced electronic effects due to the absence of fluorine.
    • Higher aqueous solubility (25 mg/mL) compared to the fluorinated derivative (18 mg/mL) .
  • Applications : Commonly employed as a stabilizer in protein therapeutics and a reference standard in pharmaceutical analysis .

5-Hydroxy-L-tryptophan

  • Structural Difference : Substitutes fluorine with a hydroxyl group at the 5-position.
  • Physicochemical Properties :
    • Higher polarity (logP ≈ -1.8) due to the hydroxyl group, reducing membrane permeability.
    • Prone to oxidation, unlike the fluorinated analog, which is more stable under oxidative conditions .
  • Applications : Precursor in serotonin biosynthesis and used in treating depression and migraines .

N-Acetyltyrosine

  • Structural Difference: Features a tyrosine backbone (phenolic hydroxyl group) instead of tryptophan’s indole ring.
  • Physicochemical Properties: Lower molecular weight (MW 209.2 g/mol) compared to this compound (MW 266.3 g/mol). Higher solubility in alkaline solutions due to the phenolic group .
  • Applications : Used in parenteral nutrition and as an antioxidant in formulations .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituent Key Application(s)
This compound C₁₃H₁₃FN₂O₃ 266.3 -0.5 5-Fluoro, N-Acetyl Metabolic studies, enzyme inhibition
5-Fluoro-L-tryptophan C₁₁H₁₁FN₂O₂ 222.2 -1.2 5-Fluoro Protein engineering
N-Acetyltryptophan C₁₃H₁₄N₂O₃ 246.3 -0.6 N-Acetyl Pharmaceutical stabilizer
5-Hydroxy-L-tryptophan C₁₁H₁₂N₂O₃ 220.2 -1.8 5-Hydroxy Serotonin synthesis
N-Acetyltyrosine C₁₁H₁₃NO₄ 209.2 -1.0 N-Acetyl, 4-Hydroxy Parenteral nutrition

Key Research Findings

Metabolic Stability : this compound demonstrates 50% longer plasma half-life than 5-Fluoro-L-tryptophan in murine models due to reduced renal clearance .

Enzyme Inhibition : The fluorinated acetylated derivative shows 3-fold higher inhibition of tryptophan hydroxylase compared to N-Acetyltryptophan, attributed to fluorine’s electronegativity .

Oxidative Stability : Unlike 5-Hydroxy-L-tryptophan, this compound remains stable under UV light and oxidative conditions, making it suitable for long-term storage .

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